Fmoc isothiocyanate

Catalog No.
S758331
CAS No.
199915-38-3
M.F
C16H11NO2S
M. Wt
281.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc isothiocyanate

CAS Number

199915-38-3

Product Name

Fmoc isothiocyanate

IUPAC Name

9H-fluoren-9-ylmethyl N-(sulfanylidenemethylidene)carbamate

Molecular Formula

C16H11NO2S

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C16H11NO2S/c18-16(17-10-20)19-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2

InChI Key

DHMYULZVFHHEHE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=S

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=S

Synthesis of Biologically Active Compounds

  • N-Aryl-N'-Carboalkoxy Guanidines: Fmoc isothiocyanate serves as a starting material for the preparation of N-aryl-N'-carboalkoxy guanidines, which are a class of biologically relevant pharmacophores. These molecules possess diverse biological activities and are being explored for their potential therapeutic applications. Source: Sigma-Aldrich product page for Fmoc isothiocyanate:
  • N-Aryl-N-Thiazolyl Derivatives: Fmoc isothiocyanate plays a role as an intermediate in the synthesis of N-aryl-N-thiazolyl derivatives. These compounds exhibit various biological properties and are being investigated for their potential as drug candidates. Source: Sigma-Aldrich product page for Fmoc isothiocyanate:
  • Neuropeptide Y (NPY) Y1 Receptor Antagonists: Fmoc isothiocyanate is utilized in the synthesis of cyclic isothiourea derivatives, which act as potent antagonists of the neuropeptide Y (NPY) Y1 receptor. NPY receptors are involved in various physiological processes, and their modulation presents a potential therapeutic strategy for several diseases. Source: Sigma-Aldrich product page for Fmoc isothiocyanate:

Synthesis of Heterocyclic Compounds

  • 2-Aminothiazoles: Fmoc isothiocyanate is employed in the preparation of 2-aminothiazoles, which are a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Source: Reference 4 in Sigma-Aldrich product page for Fmoc isothiocyanate:
  • Aminobenzimidazole Conjugated Thiazoles: Fmoc isothiocyanate facilitates the synthesis of aminobenzimidazole conjugated thiazoles. These compounds possess interesting biological properties and are being explored for their potential therapeutic applications. Source: Reference 5 in Sigma-Aldrich product page for Fmoc isothiocyanate:
  • Thiazole Derived Cyclopeptides: Fmoc isothiocyanate is used in the synthesis of thiazole derived cyclopeptides, which are a class of cyclic peptides containing thiazole moieties. These compounds exhibit various biological activities and are being investigated for their potential therapeutic applications. Source: Reference 6 in Sigma-Aldrich product page for Fmoc isothiocyanate:

Fmoc isothiocyanate is an important chemical compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an isothiocyanate functional group. This compound is notable for its stability and versatility in organic synthesis, particularly in peptide chemistry. The molecular formula for Fmoc isothiocyanate is C14_{14}H11_{11}N2_{2}O2_{2}S, and it possesses a molecular weight of approximately 273.31 g/mol . Fmoc isothiocyanate serves as a valuable reagent in the synthesis of various biologically active compounds and pharmacophores.

, primarily involving nucleophilic attack by amines, which leads to the formation of thioureas or other derivatives. The reactivity of the isothiocyanate group allows it to undergo:

  • Nucleophilic Substitution Reactions: Amines can react with Fmoc isothiocyanate to form N-substituted thioureas.
  • Synthesis of Peptides: It can be employed in solid-phase peptide synthesis, where the Fmoc group protects amino acids during coupling reactions.

These reactions are facilitated by the stability of the Fmoc group under mild conditions, making it suitable for sequential peptide synthesis without significant side reactions .

Fmoc isothiocyanate exhibits notable biological activity, particularly as an inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in various cellular processes including metabolism and cell signaling. Inhibition of GSK-3 has potential therapeutic implications for treating diseases such as diabetes and cancer . Additionally, it has been explored for its anti-inflammatory properties, making it a candidate for further pharmacological studies .

Several methods exist for synthesizing Fmoc isothiocyanate:

  • Direct Reaction with Isothiocyanates: Fmoc isothiocyanate can be synthesized by reacting an appropriate amine with phenyl isothiocyanate under controlled conditions.
  • Microwave-Assisted Synthesis: Recent advancements have utilized microwave technology to enhance the efficiency and yield of synthesizing various isothiocyanates, including Fmoc derivatives. This method often results in faster reaction times and higher purity products .
  • Solid-Phase Synthesis: The compound can also be synthesized on solid supports during peptide synthesis, allowing for easy purification and isolation of the desired product.

Fmoc isothiocyanate finds diverse applications in organic chemistry and medicinal chemistry:

  • Peptide Synthesis: It serves as a coupling reagent in solid-phase peptide synthesis.
  • Pharmacophore Development: Used as a precursor in the design of biologically relevant compounds such as N-aryl-N′-carboalkoxy guanidines .
  • Bioconjugation: It can facilitate the attachment of biomolecules to surfaces or other molecules due to its reactive nature.

Studies have shown that Fmoc isothiocyanate interacts effectively with various nucleophiles, particularly primary and secondary amines. This interaction leads to the formation of thiourea derivatives, which are valuable in medicinal chemistry due to their biological activities. The reactivity profile allows for the exploration of new compounds that may exhibit enhanced pharmacological properties .

Several compounds share similarities with Fmoc isothiocyanate, particularly within the realm of isothiocyanates and protective groups used in organic synthesis. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Phenyl IsothiocyanateSimple IsothiocyanateCommonly used in biological studies; less complex
Rhodamine B IsothiocyanateReactive DyeUsed for labeling; differs significantly in application
Benzyl IsothiocyanateSimple IsothiocyanateUtilized for similar synthetic routes but lacks Fmoc protection
4-Methylthiophenyl IsothiocyanateSubstituted IsothiocyanateExhibits unique reactivity patterns due to methyl substitution

The uniqueness of Fmoc isothiocyanate lies in its protective group that allows for selective reactions without compromising the integrity of sensitive functional groups during peptide synthesis . Its stability under various conditions makes it a preferred choice among chemists working with complex organic molecules.

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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